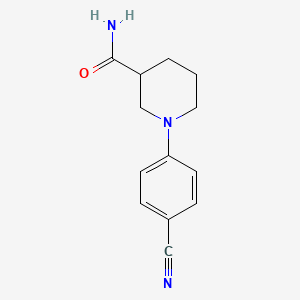
1-(4-Cyanophenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 927699-42-1 . It has a molecular weight of 229.28 . The physical form of this compound is a powder .
Physical And Chemical Properties Analysis
“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 229.28 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
PET Imaging of Microglia
1-(4-Cyanophenyl)piperidine-3-carboxamide derivatives, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for positron emission tomography (PET) imaging. This application is significant for visualizing microglial activation in the brain, an essential aspect of neuroinflammation associated with neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The compound enables non-invasive imaging of neuroinflammation, facilitating the development and monitoring of therapies (Horti et al., 2019).
Anti-HIV-1 Activity
Research on derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide has led to the discovery of compounds with significant anti-HIV-1 activity. These derivatives have shown potent inhibition of HIV-1 replication in cell-based assays, highlighting their potential as novel therapeutic agents for HIV-1 infection (Imamura et al., 2006).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide have been synthesized and tested for their anti-angiogenic and DNA cleavage capabilities. These compounds have demonstrated significant efficacy in inhibiting blood vessel formation in vivo and showing differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antibacterial and Anticancer Properties
1-(4-Cyanophenyl)piperidine-3-carboxamide and its derivatives have been investigated for their antibacterial and anticancer properties. Studies have synthesized novel compounds demonstrating inhibitory activities against a range of bacterial strains and cancer cell lines. These findings underscore the compound's versatility and potential in developing new antimicrobial and anticancer therapies (Pouramiri et al., 2017).
Neuroinflammation Imaging
The development of radioligands based on 1-(4-Cyanophenyl)piperidine-3-carboxamide for PET imaging of CSF1R has provided valuable tools for studying neuroinflammation in vivo. These radioligands enable specific and noninvasive visualization of microglial activation, contributing to our understanding of neuroinflammatory processes in diseases like Alzheimer’s and potentially guiding therapeutic interventions (Lee et al., 2022).
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(4-cyanophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKBVFZTSKDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

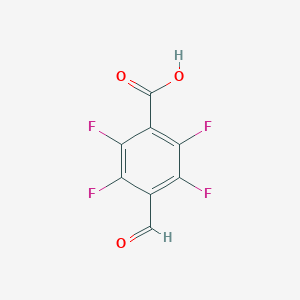
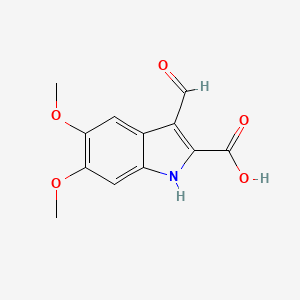
![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)
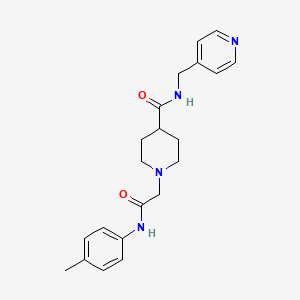
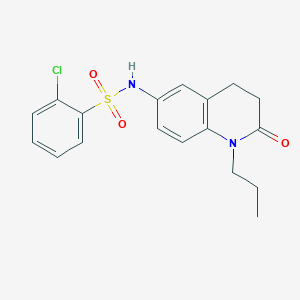
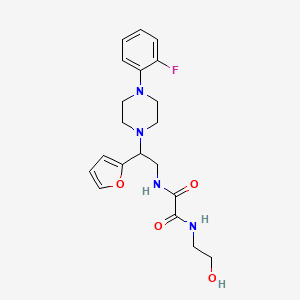


![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
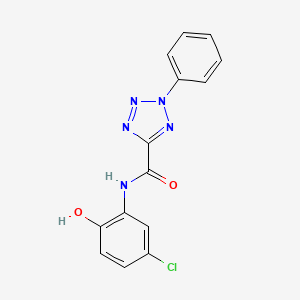

![Ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2675232.png)
